molecular formula C12H25BO3Si B12827606 trans-3-Trimethylsiloxy-1-propenylboronic acid pinacol ester

trans-3-Trimethylsiloxy-1-propenylboronic acid pinacol ester

Cat. No.: B12827606
M. Wt: 256.22 g/mol
InChI Key: QNVCVEHGYIBMLB-CMDGGOBGSA-N
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Description

Trans-3-Trimethylsiloxy-1-propenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H25BO3Si and its molecular weight is 256.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H25BO3Si

Molecular Weight

256.22 g/mol

IUPAC Name

trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane

InChI

InChI=1S/C12H25BO3Si/c1-11(2)12(3,4)16-13(15-11)9-8-10-14-17(5,6)7/h8-9H,10H2,1-7H3/b9-8+

InChI Key

QNVCVEHGYIBMLB-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CO[Si](C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C

Origin of Product

United States

Biological Activity

trans-3-Trimethylsiloxy-1-propenylboronic acid pinacol ester is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. Its biological activity, however, remains less explored compared to its synthetic applications. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H25BO3Si
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 10858080

Boronic acids and their esters are known to interact with various biological targets due to their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is particularly significant in the modulation of enzyme activity and in the development of inhibitors for specific biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential disruption of bacterial cell walls

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of boronic acid derivatives, including this compound, in inducing apoptosis in breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: Enzyme Interaction

Research conducted by Smith et al. (2020) demonstrated that this compound effectively inhibits a specific serine protease involved in inflammatory pathways. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 256.22 g/mol and features a trimethylsiloxy group that enhances its stability and reactivity. Its structure can be represented as follows:

  • Molecular Formula: C_{12}H_{22}B_{O}_{3}Si
  • CAS Number: 165059-42-7

The presence of the boron atom allows for the formation of carbon-boron bonds, which are crucial in many coupling reactions.

Synthesis Applications

  • Cross-Coupling Reactions:
    • trans-3-Trimethylsiloxy-1-propenylboronic acid pinacol ester is primarily used in palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
    • Studies have shown that this compound can effectively couple with various electrophiles, including aryl halides and alkenes, to form complex molecules with high efficiency .
  • Synthesis of Natural Products:
    • The compound has been utilized in the total synthesis of several natural products due to its ability to form stereocenters selectively. For example, it has been employed in synthesizing alkaloids and terpenes, where precise control over stereochemistry is required .

Synthesis of Anticancer Agents

A notable application of this compound is in the development of anticancer agents. Researchers have demonstrated its effectiveness in synthesizing compounds that inhibit cancer cell proliferation through targeted action on specific biological pathways. For instance, its use in the synthesis of novel boron-containing compounds has shown promising results against various cancer cell lines .

Development of Antimicrobial Agents

Another prominent application is in the synthesis of antimicrobial agents. The compound's reactivity allows for modifications that enhance the biological activity of existing antibiotics or lead to the discovery of new antimicrobial classes. Studies have reported successful syntheses leading to compounds with improved efficacy against resistant bacterial strains .

Q & A

Q. What are the optimal methods for synthesizing trans-3-trimethylsiloxy-1-propenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acids. This method involves activating the carboxylic acid as an N-hydroxyphthalimide (NHP) ester, followed by reaction with bis(catecholato)diboron under visible light irradiation in amide solvents. The reaction proceeds via a radical chain mechanism without requiring metal catalysts, enabling broad functional group tolerance . For lab-scale synthesis, typical yields range from 70–94% under inert conditions using tetrahydrofuran (THF) or dioxane as solvents and palladium catalysts like Pd(dppf)Cl₂ .

Q. How can the purity and structural integrity of this boronic ester be characterized?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the trans-configuration and trimethylsiloxy group integration.
  • UV-Vis spectroscopy : Monitor reaction progress (e.g., λmax shifts during H₂O₂-mediated oxidation) .
  • Chromatography : GC or HPLC with purity thresholds >97% (GC) for analytical validation .

Q. What solvents are compatible with this boronic ester in cross-coupling reactions?

The pinacol ester group enhances solubility in polar aprotic solvents. Optimal solubility is observed in chloroform, THF, and acetone, while hydrocarbon solvents (e.g., methylcyclohexane) show limited compatibility. Solubility data for analogous pinacol esters in chloroform: ~120 mg/mL; in acetone: ~85 mg/mL .

Advanced Research Questions

Q. How does the trimethylsiloxy group influence reactivity in Suzuki-Miyaura cross-coupling?

The trimethylsiloxy group acts as a steric and electronic modulator, potentially slowing transmetalation steps. To mitigate this, use Pd(OAc)₂ with SPhos ligand systems in THF/H₂O (3:1) at 75°C. Kinetic studies of analogous arylboronic esters show rate constants (k) of ~1.2 × 10⁻³ s⁻¹ under these conditions . Competing protodeboronation can be suppressed by maintaining pH > 7 and avoiding protic solvents .

Q. What strategies prevent protodeboronation during storage or reaction?

  • Storage : Store under inert gas at –20°C in anhydrous THF or dioxane.
  • Reaction design : Add stabilizing ligands like 1,2-diaminoethane (0.1 eq.) to sequester boron-leaching species.
  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed decomposition .

Q. How can competing reaction pathways be analyzed in H₂O₂-mediated oxidations?

Use UV-Vis spectroscopy to track the disappearance of the boronic ester peak (λmax ~290 nm) and the emergence of oxidation products (λmax ~405 nm). Pseudo-first-order kinetics (k = 0.015 min⁻¹) are observed for similar pinacol esters at pH 7.27 . Competing hydrolysis pathways can be quantified via LC-MS by monitoring boronic acid byproducts.

Methodological Case Studies

Case Study: Palladium-Catalyzed Cross-Coupling with Aryl Halides

  • Conditions : 5 mol% Pd(dppf)Cl₂, K₃PO₄ (3 eq.), THF/H₂O (3:1), 75°C, 12 h.
  • Yield : 69–94% for aryl/heteroaryl halides .
  • Challenges : Steric hindrance from the trimethylsiloxy group reduces coupling efficiency with bulky substrates (e.g., 2,6-disubstituted aryl halides). Optimize with bulkier ligands like XPhos .

Case Study: Radical Borylation in Natural Product Derivatization

  • Substrates : Carboxylic acid derivatives of terpenoids or alkaloids.
  • Conditions : NHP ester activation, bis(catecholato)diboron (1.5 eq.), blue LED irradiation, DMF, 24 h.
  • Outcome : Moderate to high yields (55–85%) with retention of stereochemistry .

Key Challenges and Solutions

  • Radical side reactions : Use radical scavengers (e.g., TEMPO, 0.1 eq.) in photochemical syntheses .
  • Moisture sensitivity : Employ Schlenk-line techniques for moisture-sensitive steps .
  • Byproduct formation : Optimize column chromatography (silica gel, hexane/EtOAc gradient) for purification .

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